Valomaciclovir stearate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Valomaciclovir stearate is synthesized through a multi-step process involving the esterification of valomaciclovir with stearic acid. The reaction typically involves the use of an acid catalyst and an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: Valomaciclovir stearate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release valomaciclovir and stearic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.
Oxidation: May involve reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products:
Hydrolysis: Produces valomaciclovir and stearic acid.
Oxidation: Can lead to various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Valomaciclovir stearate is used as a model compound in studies exploring the synthesis and stability of ester-linked prodrugs. Its chemical properties make it a valuable tool for understanding esterification reactions and hydrolysis mechanisms .
Biology and Medicine: In medicine, this compound is primarily investigated for its antiviral properties. It is under clinical trials for the treatment of herpes zoster and other herpesvirus infections. Its ability to inhibit viral DNA polymerase makes it a promising candidate for antiviral therapy .
Industry: The compound’s stability and efficacy have led to its use in the development of antiviral formulations. It is also studied for its potential in enhancing the bioavailability of other therapeutic agents through esterification .
Mechanism of Action
Valomaciclovir stearate exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. Upon administration, it is hydrolyzed to release valomaciclovir, which is then converted to omaciclovir. Omaciclovir competes with natural nucleotides, incorporating into the viral DNA and terminating its elongation .
Comparison with Similar Compounds
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body. It is used to treat herpes simplex and herpes zoster infections.
Famciclovir: A prodrug of penciclovir, used for similar indications as valomaciclovir stearate.
Ganciclovir: An antiviral used primarily for cytomegalovirus infections.
Uniqueness: this compound is unique due to its enhanced oral bioavailability and broad-spectrum antiviral activity. Its esterification with stearic acid improves its pharmacokinetic properties, making it more effective in clinical settings .
Properties
CAS No. |
195156-77-5 |
---|---|
Molecular Formula |
C33H58N6O5 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |
InChI |
InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |
InChI Key |
ACBSZTQIFTYFGH-IAPPQJPRSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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